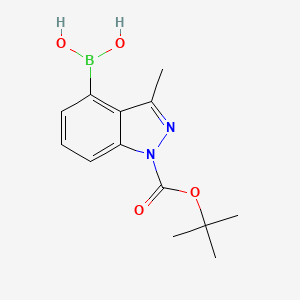
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid is a boronic acid derivative that features an indazole ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid typically involves the borylation of the corresponding indazole derivative. One common method is the palladium-catalyzed borylation of halogenated indazole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Protic solvents (e.g., methanol) or bases (e.g., NaOH).
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding indazole derivative without the boronic acid group.
科学研究应用
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boronic acids.
Medicine: Exploration of its use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid moiety plays a crucial role in facilitating the transmetalation step.
相似化合物的比较
- (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid
- N-Boc-indole-2-boronic acid
- N-Boc-pyrrole-2-boronic acid
Comparison: (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid is unique due to the presence of the indazole ring, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in synthetic chemistry.
属性
分子式 |
C13H17BN2O4 |
|---|---|
分子量 |
276.10 g/mol |
IUPAC 名称 |
[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-4-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-8-11-9(14(18)19)6-5-7-10(11)16(15-8)12(17)20-13(2,3)4/h5-7,18-19H,1-4H3 |
InChI 键 |
NDMXPJWEWMWQNG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=NN(C2=CC=C1)C(=O)OC(C)(C)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















